

# An In-depth Technical Guide to the Physiological Effects of VDM11 Administration

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## Compound of Interest

Compound Name: VDM11

Cat. No.: B13399542

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the physiological impacts, mechanism of action, and experimental validation of **VDM11**, a selective inhibitor of the anandamide membrane transporter.

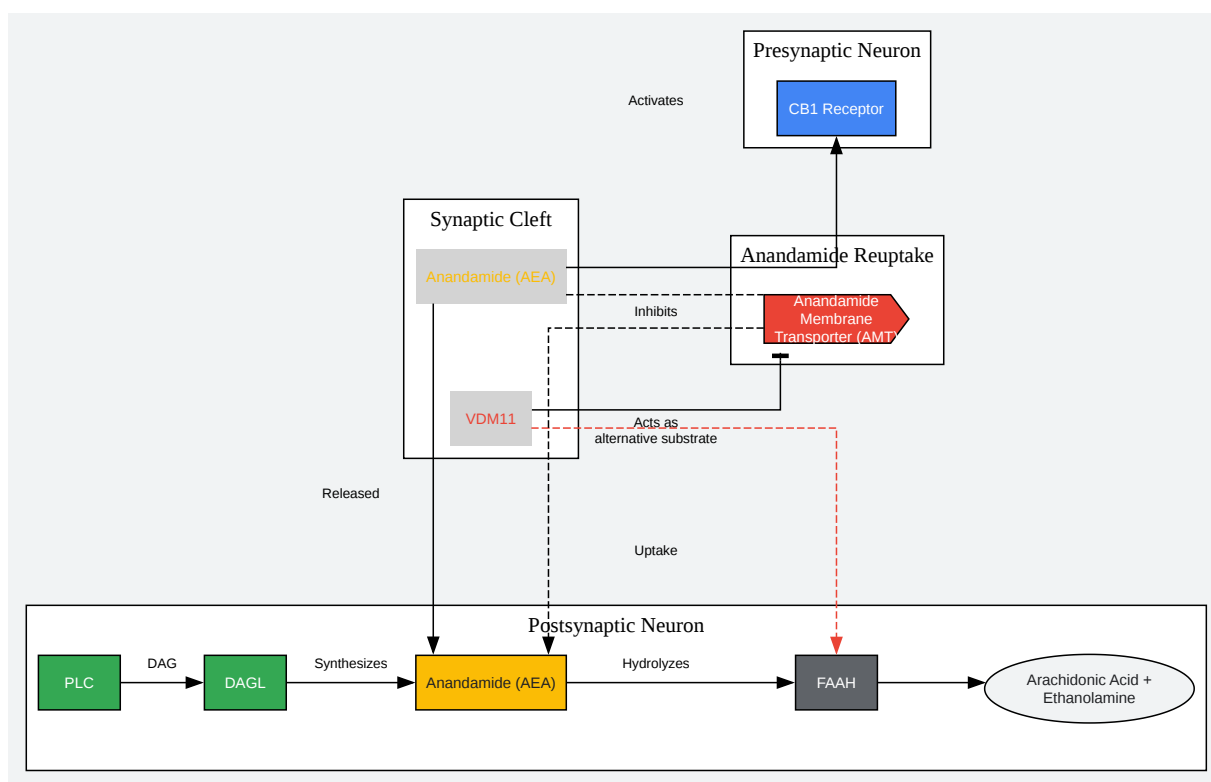
## Introduction: VDM11 and the Endocannabinoid System

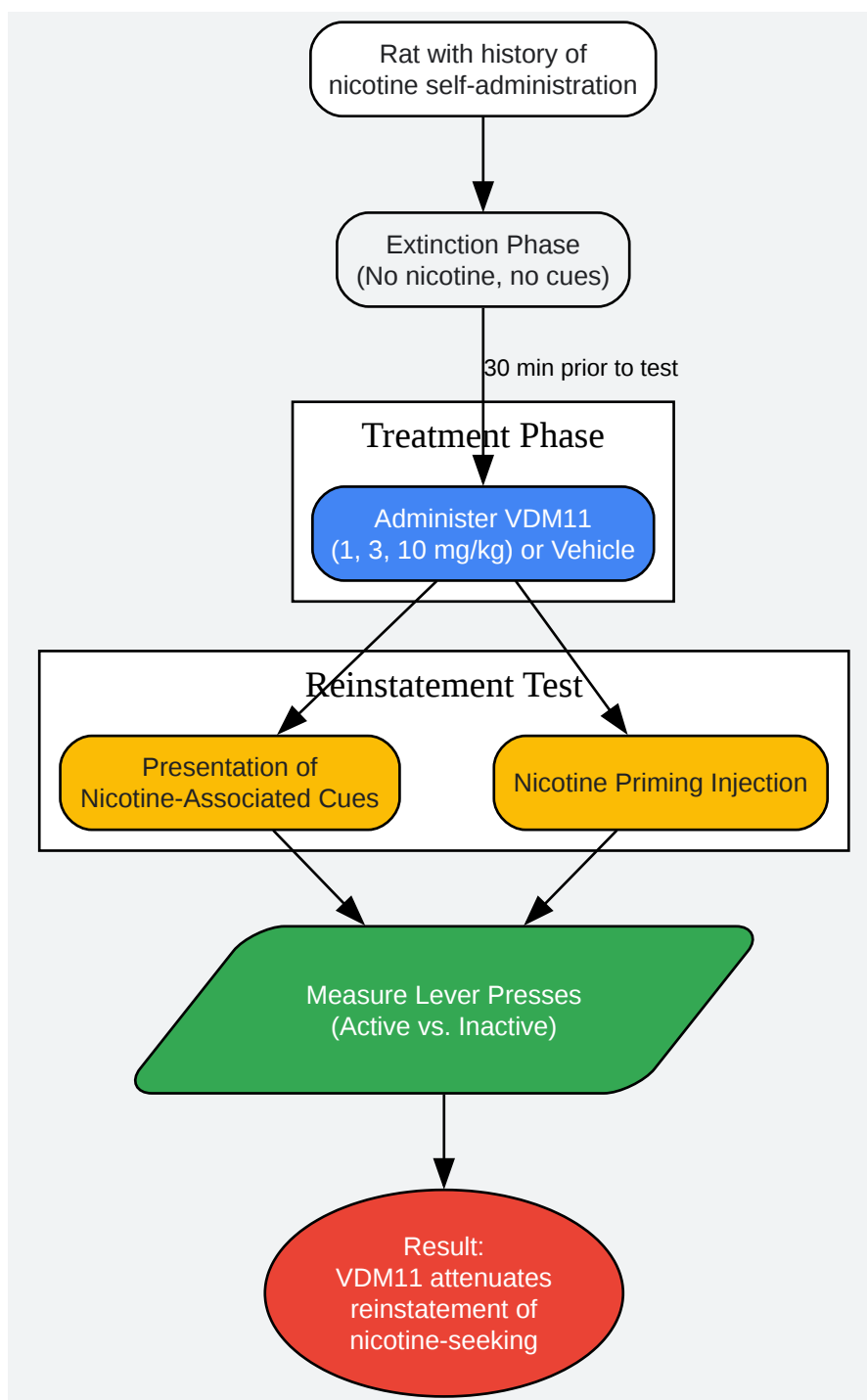
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and sleep.<sup>[1][2]</sup> It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (like anandamide, AEA), and enzymes responsible for their synthesis and degradation.<sup>[3][4]</sup>

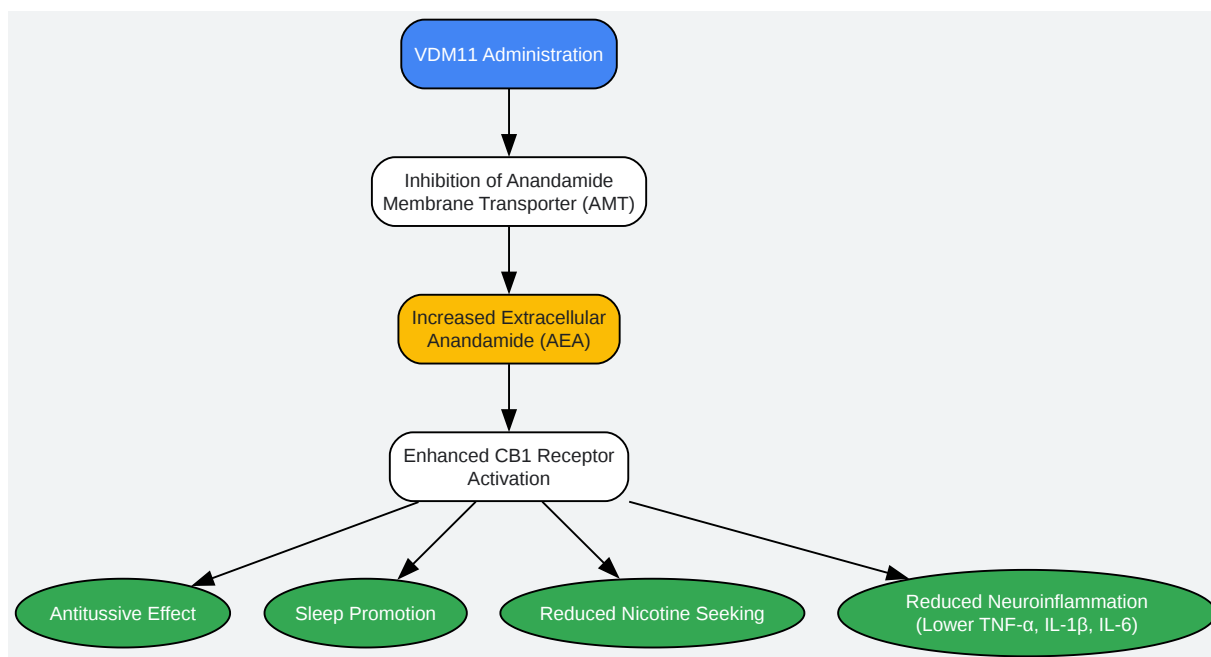
**VDM11** (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a synthetic compound that functions as a selective inhibitor of the anandamide membrane transporter (AMT).<sup>[5][6]</sup> By blocking this transporter, **VDM11** effectively increases the extracellular concentration and duration of action of anandamide, thereby potentiating its effects on cannabinoid receptors.<sup>[6]</sup> This guide provides a comprehensive overview of the physiological consequences of **VDM11** administration, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms.

## Mechanism of Action of VDM11

**VDM11**'s primary mechanism is the inhibition of anandamide reuptake from the synaptic cleft. [5] This leads to an accumulation of anandamide, which then activates cannabinoid receptors, predominantly the CB1 receptor in the central nervous system. [5] Interestingly, some studies suggest that **VDM11** can also act as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide. [2][7] This dual action—blocking reuptake while also potentially competing for the same degrading enzyme—complicates its pharmacological profile but underscores its significant impact on AEA signaling.







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